JNJ-42041935

Vue d'ensemble

Description

Applications De Recherche Scientifique

JNJ-42041935 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of HIF-PHD enzymes and their role in oxygen sensing and cellular metabolism.

Biology: Employed in cell culture studies to investigate the effects of HIF stabilization on gene expression and cellular responses to hypoxia.

Medicine: Explored as a potential therapeutic agent for conditions such as anemia, ischemic diseases, and cancer, where modulation of HIF activity could have beneficial effects.

Industry: Utilized in the development of new drugs targeting HIF-PHD enzymes and in the study of hypoxia-related pathways

Mécanisme D'action

Target of Action

JNJ-42041935 is a potent, competitive, and selective inhibitor of prolyl hydroxylase PHD . It inhibits PHD1, PHD2, and PHD3 . These enzymes are key regulators of the hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an active-site binding, iron insensitive, 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes . It competes with 2-oxoglutarate, a co-substrate of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF .

Biochemical Pathways

By inhibiting PHD enzymes, this compound stabilizes HIF, which then translocates to the nucleus and binds to hypoxia response elements (HREs) in the promoters of target genes . This leads to the transcriptional activation of a variety of genes involved in crucial biological processes such as erythropoiesis, angiogenesis, and metabolism .

Pharmacokinetics

It’s also known to have a significant biological effect in vivo, suggesting good bioavailability .

Result of Action

This compound has been shown to increase HIF-1α levels in cells and stimulate erythropoietin secretion in mice . In an inflammation-induced anemia model in rats, administration of this compound resulted in a significant increase in the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit .

Action Environment

The efficacy of this compound, like other HIF stabilizers, can be influenced by the oxygen levels in the environment . Under hypoxic conditions, the activity of PHD enzymes decreases, leading to the stabilization of HIF. Therefore, the effectiveness of this compound may be reduced under low oxygen conditions as the target enzymes are less active . .

Analyse Biochimique

Biochemical Properties

Jnj-42041935 controls the biological activity of HIF-PHD . It interacts with HIF-PH1, HIF-PH2, and HIF-PH3 isozymes . The nature of these interactions is competitive, with this compound acting as an active-site binding, iron insensitive, 2-oxoglutarate competitive inhibitor .

Cellular Effects

This compound has been shown to elevate HIF-1α levels in Hep3B cells . This elevation of HIF-1α levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with HIF-PH enzymes, leading to their inhibition . This inhibition can result in changes in gene expression, particularly the elevation of HIF-1α levels .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to stimulate erythropoietin secretion in mice and reverse inflammation-induced anemia in rats

Dosage Effects in Animal Models

In an inflammation-induced anemia model in rats, 100 µM/kg/day this compound significantly increased the number of circulating reticulocytes and red blood cells

Metabolic Pathways

This compound is involved in the metabolic pathway of HIF-PH enzymes . It interacts with these enzymes as a competitive inhibitor

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

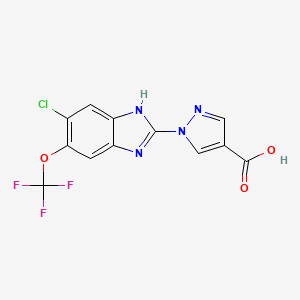

La synthèse de JNJ-42041935 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzimidazole, l'introduction du cycle pyrazole, et la fonctionnalisation ultérieure pour introduire les groupes trifluorométhoxy et acide carboxylique. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de divers solvants organiques, notamment le diméthylsulfoxyde (DMSO) et le tétrahydrofurane (THF) .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela nécessiterait une optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification robustes, telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

JNJ-42041935 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions chloro et trifluorométhoxy.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des groupes alkyles ou aryles, aux positions chloro ou trifluorométhoxy .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes HIF-PHD et leur rôle dans la détection de l'oxygène et le métabolisme cellulaire.

Biologie : Employé dans des études de culture cellulaire pour étudier les effets de la stabilisation des HIF sur l'expression des gènes et les réponses cellulaires à l'hypoxie.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'anémie, les maladies ischémiques et le cancer, où la modulation de l'activité des HIF pourrait avoir des effets bénéfiques.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes HIF-PHD et dans l'étude des voies liées à l'hypoxie

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes HIF-PHD. Ces enzymes sont responsables de l'hydroxylation des sous-unités HIF-α, ce qui les marque pour la dégradation dans des conditions normoxiques. En inhibant HIF-PHD, this compound stabilise les sous-unités HIF-α, leur permettant de s'accumuler et d'activer la transcription des gènes sensibles à l'hypoxie. Cela conduit à diverses réponses cellulaires, notamment une érythropoïèse accrue, une angiogenèse et une adaptation métabolique aux faibles niveaux d'oxygène .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthyloxalylglycine (DMOG) : Un autre inhibiteur de HIF-PHD qui est moins sélectif que JNJ-42041935.

Chlorure de cobalt : Un produit chimique qui stabilise les HIF en inhibant l'activité des HIF-PHD, mais avec des effets plus larges sur l'homéostasie métallique cellulaire.

IOX2 : Un inhibiteur sélectif de HIF-PHD avec une structure chimique différente mais un mécanisme d'action similaire

Unicité de this compound

This compound est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de HIF-PHD. Il présente une sélectivité supérieure à 100 fois par rapport au facteur inhibant le facteur inductible par l'hypoxie (FIH) et une affinité minimale envers un panel d'autres récepteurs, enzymes et kinases. Cela en fait un outil précieux pour étudier la régulation des HIF et ses applications thérapeutiques potentielles .

Propriétés

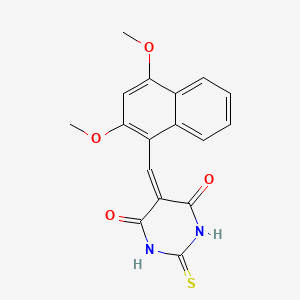

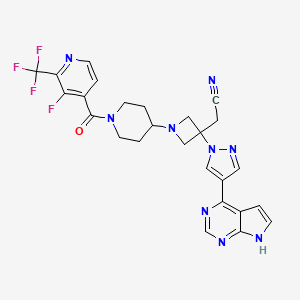

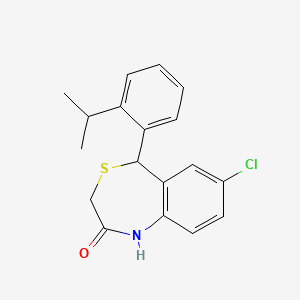

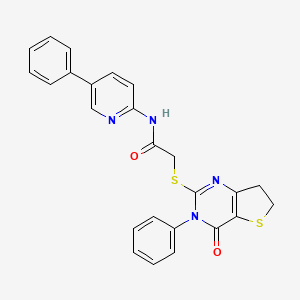

IUPAC Name |

1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHHASJVTYRJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193383-09-3 | |

| Record name | JNJ-42041935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-42041935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)

![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)